REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[F:10][C:11]([N:14]=[C:15]=[O:16])([F:13])[F:12]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH:14][C:11]([F:13])([F:12])[F:10])=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)N=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an acetone-dry ice bath
|
Type
|
CUSTOM
|
Details
|
the pressure vessel is sealed
|
Type
|
CUSTOM
|
Details
|
its contents are stripped of toluene by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is then recrystallized
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1Cl)NC(=O)NC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |